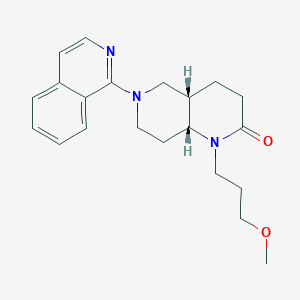![molecular formula C16H23N3O3 B5317465 N-cyclopentyl-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B5317465.png)
N-cyclopentyl-2-[4-(2-furoyl)-1-piperazinyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopentyl-2-[4-(2-furoyl)-1-piperazinyl]acetamide, also known as CPP-109, is a novel chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been found to exhibit promising results in the treatment of various neurological disorders.
作用机制
The mechanism of action of N-cyclopentyl-2-[4-(2-furoyl)-1-piperazinyl]acetamide is primarily based on its ability to inhibit HDAC. HDAC is an enzyme that removes acetyl groups from histones, which are proteins that help in the packaging of DNA. By removing acetyl groups, HDAC can decrease the expression of genes that are involved in synaptic plasticity, neurogenesis, and learning and memory. This compound inhibits HDAC, which leads to an increase in the expression of these genes, thereby enhancing synaptic plasticity, neurogenesis, and learning and memory.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to enhance synaptic plasticity, which is the ability of neurons to form new connections and strengthen existing ones. It has also been found to promote neurogenesis, which is the formation of new neurons in the brain. This compound has been shown to improve learning and memory in animal models. It has also been found to reduce anxiety and depression-like behaviors in animal models.
实验室实验的优点和局限性
N-cyclopentyl-2-[4-(2-furoyl)-1-piperazinyl]acetamide has several advantages for lab experiments. It is a highly specific inhibitor of HDAC, which makes it an ideal tool for studying the role of HDAC in various biological processes. It has also been found to be non-toxic and well-tolerated in animal models. However, there are some limitations to the use of this compound in lab experiments. It is a relatively new compound, and its long-term effects are not well understood. It is also expensive and difficult to synthesize, which can limit its availability for research purposes.
未来方向
There are several future directions for research on N-cyclopentyl-2-[4-(2-furoyl)-1-piperazinyl]acetamide. One area of research is the development of more potent and selective HDAC inhibitors based on the structure of this compound. Another area of research is the investigation of the long-term effects of this compound on the brain and behavior. Additionally, the potential therapeutic applications of this compound in various neurological disorders need to be further explored. Finally, the development of new synthesis methods for this compound can help to improve its availability for research purposes.
Conclusion
This compound is a novel compound that has shown promising results in the treatment of various neurological disorders. Its ability to inhibit HDAC and enhance synaptic plasticity and neurogenesis makes it a promising candidate for the development of new therapies for these disorders. While there are some limitations to its use in lab experiments, the future directions for research on this compound are numerous, and its potential for therapeutic applications is significant.
合成方法
N-cyclopentyl-2-[4-(2-furoyl)-1-piperazinyl]acetamide is synthesized by reacting cyclopentylmagnesium bromide with 4-(2-furoyl)piperazine in the presence of acetic acid. The resulting compound is then treated with acetic anhydride to obtain this compound. This synthesis method has been optimized to produce high yields of this compound with excellent purity.
科学研究应用
N-cyclopentyl-2-[4-(2-furoyl)-1-piperazinyl]acetamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as addiction, anxiety, depression, and epilepsy. It has been found to be a potent inhibitor of the enzyme histone deacetylase (HDAC), which plays a crucial role in the regulation of gene expression. By inhibiting HDAC, this compound can increase the expression of genes that are involved in synaptic plasticity, neurogenesis, and learning and memory. This makes this compound a promising candidate for the treatment of various neurological disorders.
属性
IUPAC Name |
N-cyclopentyl-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c20-15(17-13-4-1-2-5-13)12-18-7-9-19(10-8-18)16(21)14-6-3-11-22-14/h3,6,11,13H,1-2,4-5,7-10,12H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZPYVOLQHLMCLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2CCN(CC2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}-4-oxobutanoic acid](/img/structure/B5317383.png)
![N-(4-cyanophenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5317395.png)
![1-{5-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}anthra-9,10-quinone](/img/structure/B5317397.png)
![5-{5-bromo-2-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5317399.png)
![rel-(4aS,8aR)-6-(2,1,3-benzoxadiazol-4-ylmethyl)-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5317408.png)

![2-methyl-N-[2-(4-morpholinyl)ethyl]-5-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B5317416.png)
![N-[2-(2-isopropyl-5-methylphenoxy)ethyl]methanesulfonamide](/img/structure/B5317417.png)
![4-(3-hydroxy-3-methylbutyl)-N-[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]benzamide](/img/structure/B5317425.png)
![(4aS*,8aR*)-6-(3-cyclopropylpropanoyl)-1-[2-(1H-imidazol-4-yl)ethyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5317442.png)
![5-({[6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5317447.png)
![4-[3-(4-piperidinylmethyl)benzoyl]-3-propylmorpholine hydrochloride](/img/structure/B5317459.png)
![N-(3-{[3-(4-morpholinyl)propyl]amino}-2-quinoxalinyl)benzenesulfonamide](/img/structure/B5317464.png)
![5-[3-methoxy-4-(3-phenoxypropoxy)benzylidene]-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5317473.png)